An In-Depth Technical Guide to 4,6-Dimethoxypyrimidin-5-amine: A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4,6-Dimethoxypyrimidin-5-amine: A Core Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2][3] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for designing targeted therapeutics.[2][3] Within this important class of heterocycles, 4,6-Dimethoxypyrimidin-5-amine (CAS Number: 15846-15-8 ) emerges as a particularly versatile and strategic building block for researchers, scientists, and drug development professionals.[1][4][5][6][7]
This guide provides a comprehensive technical overview of 4,6-Dimethoxypyrimidin-5-amine, moving beyond basic data to explore the causality behind its synthetic utility, its applications in creating complex molecular architectures, and the rigorous protocols required for its effective use. The presence of two methoxy groups and a reactive amine on the pyrimidine ring allows for a diverse range of chemical transformations, making it an invaluable precursor for developing novel therapeutics, particularly kinase inhibitors and other targeted agents.[1]
Physicochemical & Handling Properties
For any laboratory application, a clear understanding of a compound's fundamental properties is paramount. The data below is consolidated for quick reference, ensuring both safety and proper experimental planning.
| Property | Value | Source(s) |
| CAS Number | 15846-15-8 | [1][4][5][6][7] |
| Molecular Formula | C₆H₉N₃O₂ | [4][6] |
| Molecular Weight | 155.15 g/mol | [1][4][6] |
| IUPAC Name | 4,6-dimethoxypyrimidin-5-amine | [1] |
| Melting Point | 95-96°C | [8] |
| Appearance | Solid | N/A |
| Purity | Typically ≥95-97% | [4][6] |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature or 2-8°C. | [6][8] |
| InChI Key | SYIABKKXOJVXKDU-UHFFFAOYSA-N | [1] |
Synthesis and Chemical Reactivity: A Scientist's Perspective
The utility of 4,6-Dimethoxypyrimidin-5-amine stems from its predictable and versatile reactivity, which is rooted in its synthesis. A common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 5-amino-4,6-dichloropyrimidine. This approach is favored because the chlorine atoms are excellent leaving groups, readily displaced by nucleophiles like sodium methoxide.
The causality behind the experimental conditions is critical:
-
Choice of Nucleophile: Sodium methoxide provides the methoxy groups. Its precursor, sodium hydride with methanol, is often used to generate the alkoxide in situ, ensuring a reactive, anhydrous environment.
-
Solvent System: A polar aprotic solvent such as Tetrahydrofuran (THF) is ideal as it can dissolve the reagents without interfering with the nucleophilic attack.
-
Temperature Control: The reaction temperature is carefully managed. Initial cooling prevents an overly exothermic reaction during the formation of the alkoxide, while subsequent heating provides the necessary activation energy for the SNAr reaction to proceed to completion.
Caption: General synthesis pathway for 4,6-Dimethoxypyrimidin-5-amine.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is a representative, self-validating workflow. Each step is designed to ensure high yield and purity, with built-in checks for reaction completion and product isolation.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF.
-
Nucleophile Formation: Cool the suspension to 0°C using an ice bath. Add methanol (2.2 equivalents) dropwise. Causality: This generates the potent nucleophile, sodium methoxide, in situ. The slow addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution.
-
Precursor Addition: Once gas evolution ceases, add 5-amino-4,6-dichloropyrimidine (1.0 equivalent) to the mixture.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness: TLC analysis provides a real-time check, preventing premature or unnecessarily long reaction times.
-
Quenching: After cooling to 0°C, carefully quench the reaction by the slow addition of water to neutralize any unreacted sodium hydride/methoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ligroin or an ethanol/water mixture) or by silica gel column chromatography to afford the final, pure 4,6-Dimethoxypyrimidin-5-amine.[8]
Application in Drug Discovery and Development
The true value of 4,6-Dimethoxypyrimidin-5-amine lies in its application as a versatile intermediate.[1] The pyrimidine core is a cornerstone in many FDA-approved drugs, and this specific building block offers three key points for diversification in a drug discovery campaign.
-
The 5-amino group: This is a primary nucleophile, perfect for forming amides, sulfonamides, or for use in reductive amination and cross-coupling reactions to build out complex side chains.
-
The 4,6-methoxy groups: While relatively stable, these can be selectively demethylated or, under certain conditions, act as leaving groups for further SNAr reactions, allowing for the introduction of new functionalities.
-
The Pyrimidine Ring: The nitrogen atoms in the ring are weak bases and can act as hydrogen bond acceptors, a critical interaction for binding to biological targets like enzyme active sites.[2]
This trifecta of reactivity makes it a powerful tool in lead optimization, as illustrated in the workflow below.
Caption: Workflow for using the scaffold in drug discovery.
Analytical Characterization
Confirming the identity and purity of 4,6-Dimethoxypyrimidin-5-amine is a non-negotiable step in any research workflow. A combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic proton, the amine (-NH₂) protons, and the two methoxy (-OCH₃) groups, with distinct chemical shifts and integrations.
-
¹³C NMR will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight by identifying the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) at m/z 155.15 or 156.16, respectively.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often showing a single major peak for a pure sample. Analytical data including NMR and HPLC is often available from commercial suppliers.[5]
Safety, Handling, and Disposal
As with any chemical reagent, adherence to strict safety protocols is mandatory. The information below is synthesized from standard Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Use in a well-ventilated area or a chemical fume hood.[10] If dust formation is possible, a dust mask (e.g., N95) is required.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11] If irritation occurs, seek medical advice.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
-
Fire-Fighting Measures: Use water spray, foam, carbon dioxide (CO₂), or dry chemical powder to extinguish fires. Thermal decomposition may produce hazardous carbon and nitrogen oxides.[12]
-
Handling and Storage: Avoid contact with skin, eyes, and clothing.[10] Avoid creating dust. Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[6][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not let the product enter drains.
Conclusion
4,6-Dimethoxypyrimidin-5-amine is far more than a catalog chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and versatile functional handles make it an ideal starting point for the synthesis of compound libraries targeting a range of diseases. By understanding the causality behind its synthesis and application, researchers can fully leverage this privileged scaffold to accelerate the discovery and development of the next generation of targeted medicines.
References
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4,6-DIMETHOXYPYRIMIDIN-5-AMINE [P50454]. ChemUniverse. [Link]
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(4,6-dimethoxypyrimidin-5-yl)amine Spectrum. SpectraBase. [Link]
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2-Amino-4,6-dimethoxypyrimidine. PubChem, National Center for Biotechnology Information. [Link]
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4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine. PubChem, National Center for Biotechnology Information. [Link]
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Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. [Link]
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Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances, RSC Publishing. [Link]
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Recent Advances in Pyrimidine-Based Drugs. Molecules, MDPI via PubMed Central, National Center for Biotechnology Information. [Link]
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